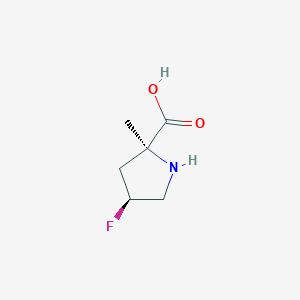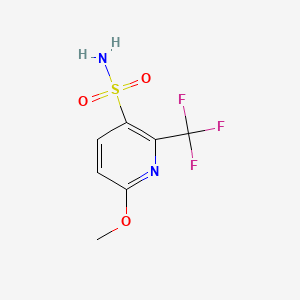
6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonamide is a chemical compound that features a pyridine ring substituted with a methoxy group at the 6-position, a trifluoromethyl group at the 2-position, and a sulfonamide group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common route involves the introduction of the trifluoromethyl group into the pyridine ring, followed by the addition of the methoxy group and finally the sulfonamide group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, while the sulfonamide group can interact with active sites on proteins, leading to inhibition or modulation of their activity. The methoxy group may also contribute to the compound’s overall pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-6-(trifluoromethyl)pyridine: Similar structure but lacks the sulfonamide group.
6-(Trifluoromethyl)pyridine-3-carboxylic acid: Contains a carboxylic acid group instead of a sulfonamide group.
2-Methoxy-3-(trifluoromethyl)pyridine: Similar structure but with different substitution positions.
Uniqueness
6-Methoxy-2-(trifluoromethyl)pyridine-3-sulfonamide is unique due to the presence of all three functional groups (methoxy, trifluoromethyl, and sulfonamide) on the pyridine ring. This combination of groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H7F3N2O3S |
|---|---|
Peso molecular |
256.20 g/mol |
Nombre IUPAC |
6-methoxy-2-(trifluoromethyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C7H7F3N2O3S/c1-15-5-3-2-4(16(11,13)14)6(12-5)7(8,9)10/h2-3H,1H3,(H2,11,13,14) |
Clave InChI |
JSHXSXAAOLOSIZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=C(C=C1)S(=O)(=O)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


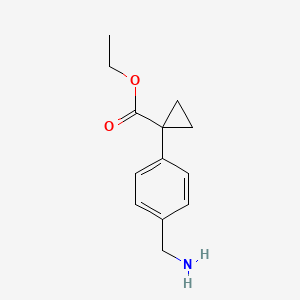
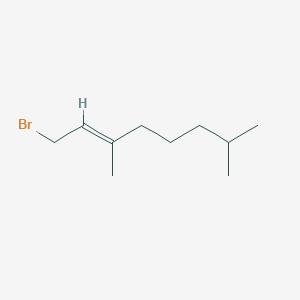
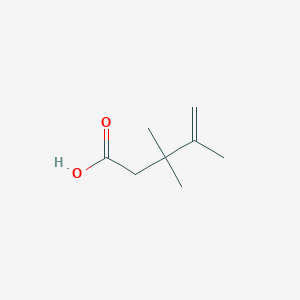
![Ethyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13509624.png)

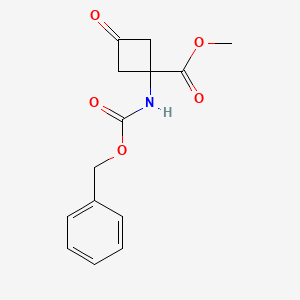
![6-Oxa-2,9-diazaspiro[4.5]decane](/img/structure/B13509633.png)
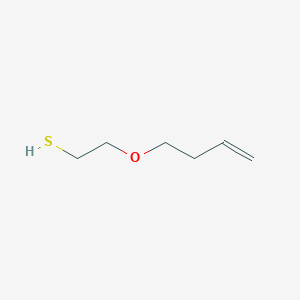
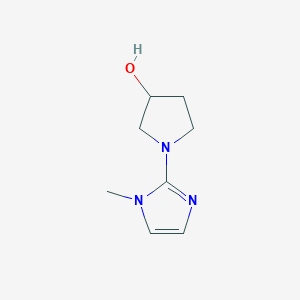
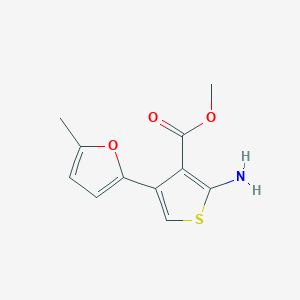
![1-[2-(Difluoromethyl)-5-fluorophenyl]methanamine hydrochloride](/img/structure/B13509659.png)
![Butanoic acid, 4-[(2-phenylethyl)amino]-, ethyl ester](/img/structure/B13509673.png)
